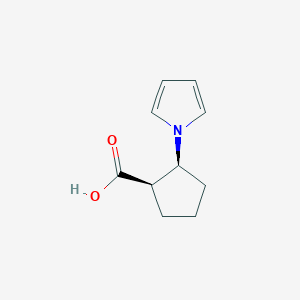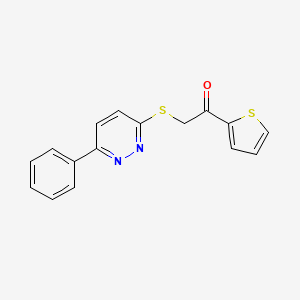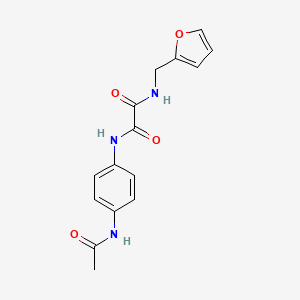
Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a unique chemical compound with a complex structure. It combines several functional groups, making it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize this compound, one might start with the formation of the oxadiazole ring through the reaction of appropriate hydrazides with carbon disulfide, followed by cyclization. The subsequent steps would involve the introduction of the trifluoromethyl group, followed by the piperidine moiety. Finally, the furan ring is appended via a suitable coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis might involve multi-step processes, including:
Preparation of starting materials at scale
Optimization of reaction conditions for each step
Use of catalysts to increase yield and reduce reaction times
Purification processes like recrystallization or chromatography to ensure product purity
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo several types of chemical reactions such as:
Oxidation: Can be carried out with agents like hydrogen peroxide, leading to changes in the furan ring.
Reduction: Using reagents like sodium borohydride, the ketone group can be reduced to alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution under certain conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents depending on the reaction.
Major Products Formed: The main products formed would depend on the specific reactions, often resulting in derivatives with modified functional groups which could be tailored for specific applications.
Applications De Recherche Scientifique
This compound is versatile and finds application in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potentially used in drug design and development due to its bioactive functional groups.
Medicine: Could be explored for its pharmacological properties, such as binding affinity to certain receptors.
Industry: May serve as a building block for specialty chemicals or materials.
Mécanisme D'action
Mechanism: The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the context.
Molecular Targets and Pathways: Potential targets include enzymes, receptors, or nucleic acids, influencing biochemical pathways. The exact mechanism would require specific studies but generally involves modifying the function of the target through binding or reaction.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Similar compounds may include those with trifluoromethyl groups or furan rings. For example:
Furan-2-yl(piperidin-1-yl)methanone
4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness: This compound's uniqueness lies in the combination of the furan ring with a trifluoromethyl-oxadiazole moiety, providing both rigidity and a distinct electronic profile useful in medicinal chemistry and material science.
By understanding the intricate details of Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, researchers can leverage its properties for innovative applications.
Propriétés
IUPAC Name |
furan-2-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c14-13(15,16)12-18-17-10(22-12)8-3-5-19(6-4-8)11(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVQZLRXGVFARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2937670.png)
![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)

![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)


![N2-bicyclo[2.2.1]hept-5-en-2-yl-N2-methylthiophene-2-carboxamide](/img/structure/B2937682.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2937683.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2937684.png)
![N-ethyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2937687.png)
![7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2937688.png)


